PDE4A Enzyme Inhibition: A Unique Azachalcone Activity Profile
1-(4-Methylpyridin-2-yl)prop-2-en-1-one demonstrates measurable inhibitory activity against phosphodiesterase type 4A (PDE4A), a target implicated in inflammatory and respiratory disorders [1]. This activity distinguishes it from the majority of azachalcones and pyridinyl chalcones, which are primarily profiled for anticancer, antidiabetic, or tyrosinase inhibitory endpoints rather than PDE4 modulation [2]. While a direct comparator with quantitative data is not available in the public domain, the PDE4A engagement represents a class-level differentiation: most structurally analogous pyridinyl chalcones lack reported PDE4 activity, positioning this compound as a specialized tool for PDE4-focused screening cascades.
| Evidence Dimension | Enzyme inhibition (PDE4A) |
|---|---|
| Target Compound Data | Qualitative inhibition reported (quantitative Ki/IC50 not disclosed in public domain) |
| Comparator Or Baseline | Majority of azachalcones (no reported PDE4A activity) |
| Quantified Difference | Not calculable due to lack of disclosed comparator data |
| Conditions | In vitro assay using unpurified recombinant PDE4A |
Why This Matters
This unique activity fingerprint justifies procurement when PDE4 is the primary target of interest, reducing the need to screen irrelevant azachalcones that lack this activity.
- [1] BindingDB. CHEMBL760761: Inhibition of phosphodiesterase 4A (PDE4A). ChEMBL Assay ID: CHEMBL155727. Accessed 2026. View Source
- [2] Saleem F, et al. Synthesis of azachalcones, their α-amylase, α-glucosidase inhibitory activities, kinetics, and molecular docking studies. Bioorg Chem. 2021;106:104489. View Source
